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Introduction

Xanthones are a class of naturally occurring polyphenolic compounds characterized by a
dibenzo-y-pyrone scaffold. They are widely distributed in higher plants and fungi and exhibit a
broad spectrum of pharmacological activities, including antioxidant, anti-inflammatory,
antimicrobial, and anticancer properties. The structural diversity of xanthones, arising from
various substitution patterns (hydroxylation, methoxylation, prenylation, glycosylation),
necessitates robust analytical techniques for their accurate characterization. Nuclear Magnetic
Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structure
elucidation of xanthones, providing detailed information about the carbon skeleton, the nature
and position of substituents, and the relative stereochemistry.[1][2]

This document provides detailed application notes and experimental protocols for the use of
one-dimensional (1D) and two-dimensional (2D) NMR techniques in the structural analysis of

xanthones.

Data Presentation: NMR Chemical Shifts of
Xanthones
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The following tables summarize typical *H and 3C NMR chemical shift ranges for common
xanthone scaffolds. These values can serve as a reference for the initial assessment of
xanthone structures. Chemical shifts are reported in parts per million (ppm) relative to
tetramethylsilane (TMS).

Table 1: Typical tH NMR Chemical Shifts (8, ppm) for the Xanthone Core in CDCls

Proton Chemical Shift Range (ppm)  Typical Multiplicity
H-1 7.50 - 8.35 dordd

H-2 7.20-7.70 torm

H-3 7.30-7.80 torm

H-4 7.50 - 8.20 dordd

H-5 7.50 - 8.20 dordd

H-6 7.30-7.80 torm

H-7 7.20-7.70 torm

H-8 7.50 - 8.35 dordd

Chelated -OH 12.0-14.0 s

Note: Chemical shifts are highly dependent on the substitution pattern.[3]

Table 2: Typical 33C NMR Chemical Shifts (8, ppm) for the Xanthone Core in CDCls

© 2025 BenchChem. All rights reserved. 2/10 Tech Support


https://www.chemicalbook.com/SpectrumEN_90-47-1_1HNMR.htm
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12364481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

Carbon Chemical Shift Range (ppm)
C-1 115- 125
C-2 120 - 130
C-3 118 - 128
C-4 120 - 140
C-4a 150 - 160
C-5 120 - 140
C-6 118 -128
C-7 120 - 130
C-8 115- 125
C-8a 140 - 150
C-9 (C=0) 175 - 185
C-9a 105 - 115
C-10a 155 - 165

Table 3: *H and 3C NMR Data for a-Mangostin in CDCl3
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Position 1H Chemical Shift (8, ppm) 13C Chemical Shift (8, ppm)
1 - 161.6
2 - 111.3
3 - 162.4
4 6.30 (s) 93.1
4a - 155.8
5 6.84 (s) 101.8
6 - 155.0
7 - 143.0
8 - 137.4
8a - 121.5
9 - 182.0
9a - 103.6
10a - 156.8
1-OH 13.76 (s) -
7-OCHs 3.81(s) 62.2
Prenyl-1 (C2) 3.32 (d) 21.5
5.29 (t) 121.7

- 132.2

1.79 (s) 18.2

1.68 (s) 25.8

Prenyl-2 (C8) 4.10 (d) 26.6
5.29 (t) 123.4

- 1354
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1.85 (s) 18.2

1.79 (s) 25.8

[1]141(5]

Application of NMR Techniques for Xanthone
Structure Elucidation

A combination of 1D and 2D NMR experiments is crucial for the complete structural assignment
of a xanthone.

1D NMR: *H and **C

e 'H NMR: The proton NMR spectrum provides initial information on the number and type of
protons (aromatic, olefinic, aliphatic, hydroxyl, methoxy). The chemical shifts and coupling
constants (J-values) reveal the substitution pattern on the aromatic rings. A characteristic
downfield signal between & 12-14 ppm is indicative of a chelated hydroxyl group at C-1 or C-
8.[6][7]

e 13C NMR: The carbon NMR spectrum indicates the total number of carbon atoms in the
molecule. The chemical shift of the carbonyl carbon (C-9) typically appears around & 175-
185 ppm.[7] Attached Proton Test (APT) or Distortionless Enhancement by Polarization
Transfer (DEPT) experiments are used to differentiate between methyl (CHs), methylene
(CHz), methine (CH), and quaternary carbons.

2D NMR: COSY, HSQC, HMBC, and NOESY/ROESY

o Correlation SpectroscopY (COSY): This experiment identifies protons that are spin-spin
coupled, typically over two to three bonds. It is particularly useful for establishing the
connectivity of protons within the same aromatic ring or in aliphatic side chains (e.g., prenyl

groups).[8][9]

¢ Heteronuclear Single Quantum Coherence (HSQC): The HSQC spectrum correlates each
proton with the carbon atom to which it is directly attached. This allows for the unambiguous
assignment of protonated carbons.[10][11][12]
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e Heteronuclear Multiple Bond Correlation (HMBC): HMBC is one of the most powerful
experiments for structure elucidation. It reveals long-range correlations (typically 2-4 bonds)
between protons and carbons. These correlations are key to connecting different structural
fragments and establishing the overall carbon skeleton. For instance, correlations from a
methoxy proton singlet to its attached carbon can confirm its position.[10][12][13]

e Nuclear Overhauser Effect SpectroscopY (NOESY) / Rotating-frame Overhauser Effect
SpectroscopY (ROESY): These experiments detect through-space interactions between
protons that are in close proximity. They are essential for determining the relative
stereochemistry and conformation of the molecule. For example, a NOE correlation between
a proton on a side chain and a proton on the xanthone core can define the orientation of the
side chain.[14][15][16] ROESY is particularly useful for medium-sized molecules where the
NOE may be close to zero.[2][17]

Visualizations
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Correlation Types

COSY: tH-1H (2-3 bonds) HSQC: H-13C (1 bond) HMBC: *H-3C (2-4 bond$DESY: *H-1H (through space)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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